molecular formula C28H29N3O3S B11452198 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B11452198
M. Wt: 487.6 g/mol
InChI Key: VJPOJBQQMFOQFB-UHFFFAOYSA-N
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Description

5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzyloxyphenyl intermediate: This involves the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.

    Introduction of the ethylthio group: This step involves the reaction of an appropriate thiol with an ethylating agent to introduce the ethylthio group.

    Cyclization to form the pyrimidoquinoline core: This step involves the cyclization of the intermediate compounds under acidic or basic conditions to form the pyrimidoquinoline core.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may yield more saturated compounds.

Scientific Research Applications

5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require further investigation.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(benzyloxy)phenyl)-2-(methylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: Similar structure with a methylthio group instead of an ethylthio group.

    5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-trione: Similar structure with an additional keto group.

Uniqueness

The uniqueness of 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C28H29N3O3S

Molecular Weight

487.6 g/mol

IUPAC Name

2-ethylsulfanyl-8,8-dimethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C28H29N3O3S/c1-4-35-27-30-25-24(26(33)31-27)22(23-20(29-25)14-28(2,3)15-21(23)32)18-10-12-19(13-11-18)34-16-17-8-6-5-7-9-17/h5-13,22H,4,14-16H2,1-3H3,(H2,29,30,31,33)

InChI Key

VJPOJBQQMFOQFB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)N1

Origin of Product

United States

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